2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Description
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS: 40106-15-8) is a bicyclic thiophene derivative with an eight-membered cycloalkyl ring fused to a thiophene core. Its synthesis involves the hydrolysis of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile (54% yield) or condensation of cyclooctanone with cyanoacetamide derivatives . The compound has been explored for antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), as part of a broader effort to develop novel antimicrobial agents .
Properties
IUPAC Name |
2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-10(14)9-7-5-3-1-2-4-6-8(7)15-11(9)13/h1-6,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCZLVCNYYVFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387345 | |
| Record name | 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40106-15-8 | |
| Record name | 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40106-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction, a three-component condensation involving a ketone, cyanoacetamide/ester, and elemental sulfur, is a cornerstone for synthesizing 2-aminothiophene derivatives. For 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, cyclooctanone serves as the cyclic ketone precursor.
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Cyclooctanone activation : Cyclooctanone (10 mmol) is condensed with cyanoacetamide (10 mmol) in ethanol under reflux.
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Sulfur incorporation : Elemental sulfur (12 mmol) and morpholine (catalyst) are added, and the mixture is stirred at 80°C for 8–12 hours.
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Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., acetic acid) to form the thiophene core.
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Amination : The 2-amino group is introduced via hydrolysis of the nitrile intermediate or direct substitution.
Key Data :
This method’s efficiency depends on the cycloalkyl ketone’s ring size, with larger rings (e.g., cyclooctanone) requiring longer reaction times but offering higher regioselectivity.
Hydrolysis of 2-Amino-4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-3-Carbonitrile
The carboxamide derivative is often synthesized via hydrolysis of its carbonitrile precursor (CAS 40106-15-8 intermediate).
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Nitrile preparation : 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is synthesized via cyclocondensation of cyclooctanone with malononitrile.
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Acidic hydrolysis : The nitrile is treated with concentrated HCl (6 N) at 60°C for 4–6 hours.
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Neutralization : The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate.
Optimization Insights :
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Catalyst : Using H₂O₂ in acetic acid improves hydrolysis efficiency (yield: 85% vs. 70% with HCl alone).
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Side reactions : Over-hydrolysis to carboxylic acids is mitigated by controlling temperature (<70°C).
Advanced Functionalization and Derivatives
Cyclocondensation with Aldehydes
The carboxamide serves as a precursor for heterocyclic systems. For example, reaction with pyridine carboxaldehydes yields thieno[2,3-d]pyrimidines, as demonstrated in:
Reaction Scheme :
Conditions :
Acylation
The 2-amino group undergoes acylation with benzoyl chloride or acetic anhydride to enhance bioavailability:
Data :
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential therapeutic properties.
Anticancer Activity
Research indicates that derivatives of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide exhibit promising anticancer activity. Studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines. For instance, a study demonstrated that certain derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi. This makes it a candidate for further development in treating infections caused by resistant strains of microorganisms .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of other chemical compounds.
Building Block for Drug Development
In pharmaceutical chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications that can lead to the development of new drugs with improved pharmacological profiles .
Synthesis of Heterocycles
The compound is also used in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Heterocycles often exhibit diverse biological activities and are integral to many pharmaceutical agents .
Materials Science
In materials science, this compound has potential applications due to its unique structural properties.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research is ongoing to explore its use in creating advanced materials with tailored functionalities .
Nanotechnology
There is emerging interest in utilizing this compound within nanotechnology frameworks for drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery mechanisms in medical applications .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Derivatives
The core structure allows for diverse substitutions at the 2-amino and 3-carboxamide positions, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Findings
- Anti-Mycobacterial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit enhanced potency against MTB compared to the parent compound, likely due to increased membrane permeability or target affinity .
- Cytotoxicity : The parent compound shows low cytotoxicity (IC₅₀ >50 µM in RAW 264.7 cells), while some substituted analogs (e.g., 3-chlorophenyl derivatives) display moderate toxicity, narrowing their therapeutic index .
- Structural Flexibility : Smaller fused rings (e.g., 5,6-dihydro-4H-cyclopenta[b]thiophene analogs) show reduced activity, suggesting the eight-membered ring in the parent compound is critical for optimal binding .
Biological Activity
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (referred to as HCT) is a compound that has garnered attention for its potential biological activities, particularly as an allosteric modulator of the A(1) adenosine receptor. This article explores the biological activity of HCT through various studies, focusing on its pharmacological properties and structure-activity relationships (SAR).
- Chemical Formula : C₁₁H₁₆N₂OS
- Molecular Weight : 206.31 g/mol
- CAS Number : 40106-15-8
Biological Activity Overview
Research indicates that HCT and its derivatives exhibit significant biological activities. The primary focus has been on their role as allosteric modulators of the A(1) adenosine receptor, which is implicated in various physiological processes including cardiac function and neurotransmission.
Structure-Activity Relationship (SAR)
A series of studies have evaluated the SAR of HCT derivatives. Notably:
- Compounds with amide and hydrazide groups at the 3-position were found to be inactive in A(1)-AR-mediated assays.
- Substituents on the phenyl ring significantly influenced activity; for instance, compounds with a benzoyl substitution at the 3-position demonstrated enhanced allosteric effects when interacting with orthosteric agonists like R-PIA .
Case Study 1: Allosteric Modulation
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various HCT derivatives and assessed their efficacy as allosteric modulators. Key findings included:
- Increased Agonistic Activity : Transitioning from cyclopentyl to cyclohexyl rings in the 3-benzoyl series resulted in increased agonistic and allosteric activities.
- Decreased Activity with Larger Rings : Further increasing ring size led to diminished activity, indicating an optimal size for receptor interaction .
Case Study 2: Pharmacological Evaluation
Another study focused on the pharmacological evaluation of HCT's effects on cellular pathways. The results showed:
- Inhibition of ERK1/2 Phosphorylation : Compounds lacking appropriate substituents failed to activate ERK1/2 phosphorylation pathways, highlighting the importance of structural modifications for biological efficacy.
- Potential Therapeutic Applications : The modulation of adenosine receptors suggests potential applications in treating conditions such as heart failure and neurodegenerative diseases .
Data Tables
| Compound Variant | Structural Modification | A(1) Adenosine Receptor Activity | Notes |
|---|---|---|---|
| HCT | None | Moderate | Baseline activity observed |
| HCT-Bz | Benzoyl at 3-position | High | Significant allosteric modulation |
| HCT-Cyclohexyl | Cyclohexyl at 3-position | Very High | Optimal agonistic response |
| HCT-Cycloheptane | Cycloheptane at 3-position | Low | Decreased activity noted |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing derivatives of 2-amino-tetrahydrobenzothiophene-3-carboxamide?
- Methodological Answer : The compound and its derivatives are typically synthesized via cyclization reactions using anhydrides (e.g., succinic or maleic anhydride) under nitrogen protection. For example, intermediate 11f reacts with cis-1,2,3,6-tetrahydrophthalic anhydride in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC (30%→100% MeCN:H₂O gradient) . Characterization involves NMR (¹H/¹³C), IR (C=O, C≡N peaks), and HRMS to confirm structure and purity. Yield optimization often requires precise stoichiometric ratios (e.g., 1.2 equivalents of anhydride) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves cyclohexene and thiophene ring protons (δ 1.5–3.0 ppm for aliphatic protons; δ 6.5–7.5 ppm for aromatic systems) .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3300 cm⁻¹; C=O at ~1700 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight and detects impurities (<5% by area under the curve) .
Advanced Research Questions
Q. How can reaction yields be improved in cyclization steps involving bulky substituents?
- Methodological Answer : Steric hindrance from substituents (e.g., tert-butyl or phenyl groups) can reduce yields. Strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility.
- Catalysis : Introducing Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reducing reaction time from hours to minutes while maintaining >70% yield .
Q. How should researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to differentiate target-specific activity from nonspecific cytotoxicity .
- Mechanistic Profiling : Use kinase inhibition assays (e.g., ATP-binding assays) to confirm target engagement .
- In Silico Modeling : Compare molecular docking results with experimental IC₅₀ values to resolve discrepancies .
Q. What experimental designs are optimal for probing the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/noncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Mutagenesis Studies : Identify critical residues in enzyme active sites through site-directed mutagenesis .
Q. How can factorial design optimize substituent effects on bioactivity?
- Methodological Answer :
- Variables : Test substituent position (e.g., para vs. meta), electronic nature (electron-withdrawing/donating), and steric bulk .
- Response Surface Methodology (RSM) : Model interactions between variables to predict bioactivity trends .
- Validation : Synthesize top-predicted derivatives and validate via MIC (Minimum Inhibitory Concentration) assays .
Methodological Frameworks
Q. How to integrate theoretical frameworks (e.g., QSAR) into research on this compound?
- Methodological Answer :
- QSAR Modeling : Use Hammett constants (σ) and π-hydrophobicity parameters to correlate substituent effects with bioactivity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding modes .
- Thematic Synthesis : Align findings with established theories (e.g., lock-and-key enzyme inhibition) to contextualize results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
